molecular formula C₁₀H₂₀N₂O₂ B1141775 (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine CAS No. 107610-69-5

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine

Cat. No.: B1141775
CAS No.: 107610-69-5
M. Wt: 200.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₂₀N₂O₂ and its molecular weight is 200.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Large-Scale Synthesis : Yoshida et al. (1996) detailed a large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, highlighting its potential for bulk production in pharmaceutical and chemical industries (Yoshida et al., 1996).

  • Boc Group Migration Study : Xue and Silverman (2010) reported a fast N→O tert-butyloxycarbonyl (Boc) migration in an imide compound, demonstrating the compound's reactivity and potential use in synthetic chemistry (Xue & Silverman, 2010).

  • Synthesis of Enantiopure Pyrrolizidinone Amino Acid : Dietrich and Lubell (2003) synthesized enantiopure (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid from aspartate beta-aldehyde, showing its use in creating rigid dipeptide surrogates for biological applications (Dietrich & Lubell, 2003).

  • Inhibition of Pepsin and Renin : Rich et al. (1980) synthesized analogs of the carboxyl protease inhibitor pepstatin using (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid and studied their effects on inhibiting pepsin and renin, indicating therapeutic potential in protease inhibition (Rich, Sun, & Ulm, 1980).

  • Chemoenzymatic Synthesis : Haddad and Larchevêque (2005) conducted a chemoenzymatic synthesis of N-Boc protected (2S,3R)-3-hydroxy-3-methylproline, showing the compound's utility in enzymatic processes (Haddad & Larchevêque, 2005).

  • Synthesis of Antitumor Agents : Tsuzuki et al. (2001) developed synthetic methods for (3S,4S)-3-methoxy-4-methylaminopyrrolidine, an intermediate in the synthesis of the quinolone antitumor agent AG-7352 (Tsuzuki, Chiba, Mizuno, Tomita, & Suzuki, 2001).

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKITXDSDJGOXPN-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.